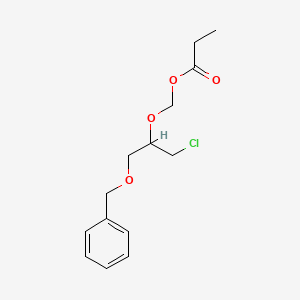

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate

Descripción general

Descripción

The compound ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is a complex organic molecule. It has a molecular formula of C14H19ClO4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex . Another study reported the ester synthesis of benzyl propionate using a fed-batch approach to overcome propionic acid lipase inactivation effects .Chemical Reactions Analysis

The compound contains a benzyloxy group, which is known to undergo various chemical reactions. For example, oxidation of 1-propanol to propionic acid with hydrogen peroxide has been catalyzed by heteropolyoxometalates . Benzylic positions are also known to undergo oxidations and reductions .Aplicaciones Científicas De Investigación

Reactivity in the Presence of BF3

Köse et al. (2013) studied the reactivity of ethers, including 2-[(benzyloxy)methyl]oxirane, with terminal epoxides in the presence of BF3. They found that these ethers reacted to afford products like 1-alkoxy-3-(benzyloxy)propan-2-ol through SN2 or SN1 mechanisms (Köse, Altundas, SeÇen, & Kara, 2013).

Enzymatic Resolution of Compounds

Cipiciani et al. (1998) explored the enzymatic resolution of racemic compounds structurally similar to “((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate.” They used Candida rugosa lipase for the hydrolysis, leading to high yields and enantiomeric excess in certain conditions (Cipiciani, Cittadini, & Fringuelli, 1998).

Application in Tobacco Flavoring

Zhao Yu (2010) synthesized a compound similar in structure to “this compound” and demonstrated its application in tobacco flavoring. This involved a process of hydrolysis, reduction, and acidification (Yu, 2010).

Protection of Alcohols

Poon et al. (2007) studied the protection of alcohols using 2-Benzyloxy-1-methylpyridinium triflate, which relates to the chemistry of compounds like “this compound.” They focused on the synthesis and reactivity of this compound in benzylation reactions (Poon, Albiniak, & Dudley, 2007).

Liquid-Liquid Extraction in Pharmaceutical Analysis

Riffel et al. (2005) developed automated liquid-liquid extraction methods for pharmaceutical analysis involving compounds structurally related to “this compound.” This study focused on determining concentrations over a wide range of clinical doses (Riffel, Groff, Wenning, Song, & Lo, 2005).

Propiedades

IUPAC Name |

(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO4/c1-2-14(16)19-11-18-13(8-15)10-17-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLSALFSKRQKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOC(COCC1=CC=CC=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)